molecular formula C17H19N7O2 B13356588 N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide

N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide

Cat. No.: B13356588
M. Wt: 353.4 g/mol
InChI Key: XLPPKGGUHHNHOC-LBPRGKRZSA-N
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Description

N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazolo-pyridine moiety and a pyrazinecarboxamide group. It has shown potential in various scientific applications, particularly in the development of kinase inhibitors for cancer treatment .

Preparation Methods

The synthesis of N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide is unique due to its specific structure and potent kinase inhibition properties. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its high potency and selectivity as a kinase inhibitor.

Properties

Molecular Formula

C17H19N7O2

Molecular Weight

353.4 g/mol

IUPAC Name

N-[4-oxo-4-[[(1S)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]amino]butyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H19N7O2/c1-12(16-23-22-14-5-2-3-10-24(14)16)21-15(25)6-4-7-20-17(26)13-11-18-8-9-19-13/h2-3,5,8-12H,4,6-7H2,1H3,(H,20,26)(H,21,25)/t12-/m0/s1

InChI Key

XLPPKGGUHHNHOC-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)CCCNC(=O)C3=NC=CN=C3

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC(=O)CCCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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